In-Depth Technical Guide: 2-Oxo-2H-1-Benzopyran-7-yl Sulfate Structure, Kinetics, and Applications
In-Depth Technical Guide: 2-Oxo-2H-1-Benzopyran-7-yl Sulfate Structure, Kinetics, and Applications
Executive Summary
2-Oxo-2H-1-benzopyran-7-yl sulfate , widely known as umbelliferone sulfate or 7-hydroxycoumarin sulfate, is a critical phase II xenobiotic metabolite and a highly sensitive fluorogenic substrate utilized in biochemical assays[1]. By oscillating between a non-fluorescent sulfated state and a highly fluorescent hydrolyzed state, this compound serves as a cornerstone molecule for monitoring the activity of arylsulfatases (ARS) and sulfotransferases (SULTs) in drug discovery, pharmacokinetics, and clinical diagnostics.
This whitepaper details its physicochemical properties, the underlying mechanistic biology of its enzymatic interactions, and field-proven experimental protocols designed for maximum self-validating accuracy.
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-oxo-2H-1-benzopyran-7-yl sulfate consists of a bicyclic benzopyran (coumarin) core with a sulfate moiety esterified at the 7-position. In biological and experimental applications, it is predominantly utilized as a potassium salt to ensure optimal aqueous solubility and stability.
Causality of Fluorescence Quenching
The intact coumarin core typically exhibits strong fluorescence due to an extended, highly conjugated push-pull
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | Potassium 2-oxo-2H-1-benzopyran-7-yl sulfate |
| Common Synonyms | Umbelliferone sulfate, 7-Hydroxycoumarin sulfate |
| Empirical Formula | C9H5KO6S (Potassium Salt) |
| Molecular Weight | 280.30 g/mol |
| Melting Point | 204-205 °C |
| Storage Temperature | −70 °C (Recommended for long-term stability) |
| Solubility | Soluble in Water and Methanol |
| Purity Standard | |
| (Data synthesized from standardized reagent specifications[2]) |
Mechanistic Biology: The Sulfotransferase and Sulfatase Axis
The life cycle of 2-oxo-2H-1-benzopyran-7-yl sulfate in biological systems provides a direct window into Phase II metabolism and lysosomal degradation .
-
Sulfonation (SULTs): Phenol sulfotransferases (such as SULT1A1) catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 7-hydroxyl group of umbelliferone[3][4]. This reaction increases the water solubility of xenobiotics, aiding in renal excretion.
-
Hydrolysis (Arylsulfatases): Arylsulfatase enzymes (e.g., Arylsulfatase A) reside in the lysosome and catalyze the hydrolysis of the sulfate ester, yielding free sulfate and the fluorescent 7-hydroxycoumarin product[5].
Enzymatic cycle of Umbelliferone sulfation by SULTs and fluorogenic hydrolysis by Arylsulfatases.
Experimental Methodologies: Self-Validating Kinetic Assays
Quantifying arylsulfatase activity accurately requires a strict adherence to optimized pH conditions. The protocol below is a standard kinetic methodology designed to map enzyme velocity efficiently while inherently validating standard catalytic dynamics.
Step-by-step workflow for the continuous kinetic measurement of arylsulfatase activity.
Step-by-Step Protocol
-
Substrate Preparation (pH Causality): Dissolve 2-oxo-2H-1-benzopyran-7-yl sulfate potassium salt in
Sodium Acetate buffer to achieve a working solution.-
Expertise Insight: The buffer MUST be titrated to pH 5.0 . Arylsulfatases are specialized lysosomal hydrolases[5]. Running this assay at a physiological pH (7.4) structurally deactivates the enzyme’s catalytic core, leading to false negatives.
-
-
Reaction Initiation: Aliquot
of the substrate solution into a black-walled 96-well microplate. Add of the biological sample (purified enzyme or cell lysate) to initiate the reaction. -
Incubation: Seal the plate and incubate at
under constant agitation for exactly 30 minutes. -
Termination and Deprotonation: Halt the reaction by introducing
of a stop solution consisting of Glycine-NaOH buffered to pH 10.4 .-
Expertise Insight: The product, 7-hydroxycoumarin, has a
of ~7.8. In the acidic catalytic environment (pH 5.0), the released product remains protonated, exhibiting weak fluorescence. Shifting the pH drastically to 10.4 quantitatively deprotonates the hydroxyl group into the phenoxide anion, vastly multiplying the quantum yield of the fluorescence and maximizing assay sensitivity.
-
-
Data Acquisition: Measure fluorescence utilizing a microplate reader programmed for Excitation at
and Emission at . Interpolate the relative fluorescence units (RFU) against a standard curve of purified 7-hydroxycoumarin to deduce specific enzyme velocity ( ).
Significance in Drug Discovery and Xenobiotic Profiling
Beyond basic enzymology, 2-oxo-2H-1-benzopyran-7-yl sulfate is vital to metabolomics arrays and the structural validation of human biological samples[1]. Because Phase II modification of xenobiotics represents a substantial fraction of human drug clearance pathways, tracking the systemic formation and clearance of sulfated metabolites provides a biomarker for microbiota-host co-metabolism and drug bioavailability limitations[1][4]. Furthermore, researchers synthesize extensive libraries of sulfated standards—of which umbelliferone sulfate serves as a primary benchmark—to calibrate liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns[1].
References
- Title: 7-Hydroxycoumarin sulfate potassium salt 95 (HPLC)
- Title: SIGMA 7-Hydroxycoumarin sulfate potassium salt >=95% (HPLC)
- Metabolite Library Research (PMC)
- Title: Enzymatic aspects of the phenol (aryl)
- Source: NIH (PubMed Central)
- Arylsulfatase A Pathology Study Title: Fetal metachromatic leukodystrophy: pathology, biochemistry and a study of in vitro enzyme replacement in cns tissue Source: Oxford Academic URL
Sources
- 1. Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thomassci.com [thomassci.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfation of selected mono-hydroxyflavones by sulfotransferases in vitro: a species and gender comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
